

# Application Notes and Protocols for Generating RelB Knockout Mouse Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *relB protein*

Cat. No.: *B1179003*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to generating and characterizing RelB knockout mouse models. This document includes detailed protocols for two common gene-editing strategies, data on the expected phenotype, and visualizations of the relevant biological pathways and experimental workflows.

## Introduction to RelB

RelB is a member of the nuclear factor-kappa B (NF-κB) family of transcription factors. It plays a crucial role in the non-canonical NF-κB signaling pathway, which is involved in the development and function of the immune system. Specifically, RelB is essential for dendritic cell maturation, lymphoid organogenesis, and the differentiation of T cells.<sup>[1]</sup> Dysregulation of the RelB-associated non-canonical pathway has been implicated in inflammatory and autoimmune diseases.<sup>[1]</sup> RelB knockout mice exhibit a complex phenotype, including defects in the hematopoietic and immune systems, making them a valuable model for studying the *in vivo* functions of RelB.<sup>[2]</sup>

## Phenotypic Characterization of RelB Knockout Mice

RelB-deficient mice display a range of immunological abnormalities. Below is a summary of quantitative data on immune cell populations and serum cytokine levels observed in these mice.

## Immune Cell Populations in Spleen and Thymus

The absence of RelB leads to significant alterations in the cellular composition of primary and secondary lymphoid organs.

Cell Population	Organ	Genotype	Change Compared to Wild-Type	Reference
CD19+ B cells	Spleen	RelB-KO	Slightly Reduced	
Marginal Zone B (MZB) cells	Spleen	RelB-KO	Reduced	
Follicular B (FoB) cells	Spleen	RelB-KO	Reduced	
Transitional B cells (B220+AA4.1+)	Spleen	RelB-KO	Increased Percentage, No change in total number	
CD4+ T cells	Thymus	RelB-/-	Reduced	[3]
Foxp3+CD4+ Treg cells	Thymus	RelB-/-	Reduced	[3]
CD4+CD8+ Double Positive (DP) Thymocytes	Thymus	p50-/-relB-/-	Dramatically Reduced	[4]
CD4+ Single Positive (SP) Thymocytes	Thymus	p50-/-relB-/-	Relatively Increased	[4]
B220+IgM+ B cells	Spleen	p50-/-relB-/-	Markedly Reduced	[4]
Myeloid cells (Mac-1+, Gr-1+)	Spleen	p50-/-relB-/-	Dramatically Increased	[4]
B220+IgM- and B220+IgM+ B cells	Bone Marrow	p50-/-relB-/-	Markedly Reduced	[4]

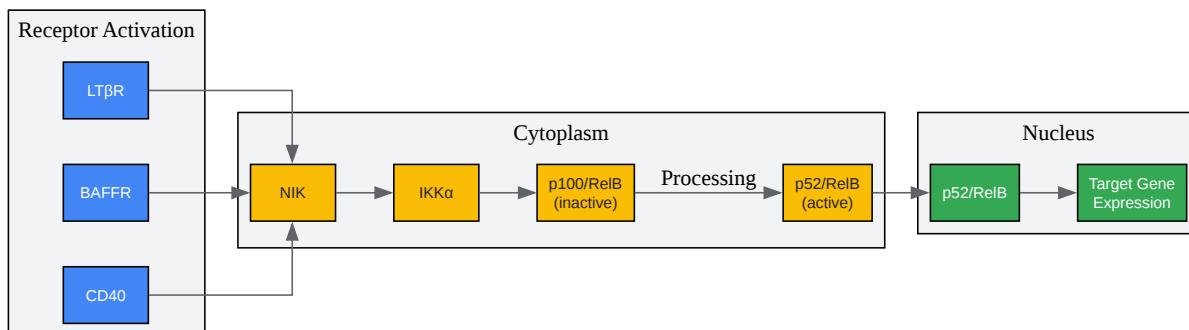
## Serum Cytokine and Chemokine Levels

RelB deficiency can lead to a dysregulated cytokine and chemokine profile, contributing to the observed inflammatory phenotype.

Cytokine/Chemokine	Genotype	Change Compared to Wild-Type	Reference
CXCL10	RelB-/-	Elevated	<a href="#">[5]</a>
IL-6	RelB-/-	Elevated	<a href="#">[5]</a>
TNF- $\alpha$	RelB-deficient macrophages (in vitro)	Impaired production in response to LPS and IFN- $\gamma$	<a href="#">[6]</a>
IFN- $\gamma$	RelB-deficient T cells (in vitro)	Reduction in response to stimuli	<a href="#">[7]</a>
IL-2	RelB-deficient T cells (in vitro)	Reduction in response to stimuli	<a href="#">[7]</a>
IL-4	RelB-deficient T cells (in vitro)	Reduction in response to stimuli	<a href="#">[7]</a>

## Signaling Pathways Involving RelB

RelB is a key component of the non-canonical NF- $\kappa$ B signaling pathway. The following diagram illustrates the activation of RelB and its downstream effects.



[Click to download full resolution via product page](#)

Caption: Non-canonical NF-κB signaling pathway leading to RelB activation.

## Experimental Protocols

This section provides detailed protocols for generating RelB knockout mice using two powerful gene-editing technologies: CRISPR-Cas9 and homologous recombination in embryonic stem (ES) cells.

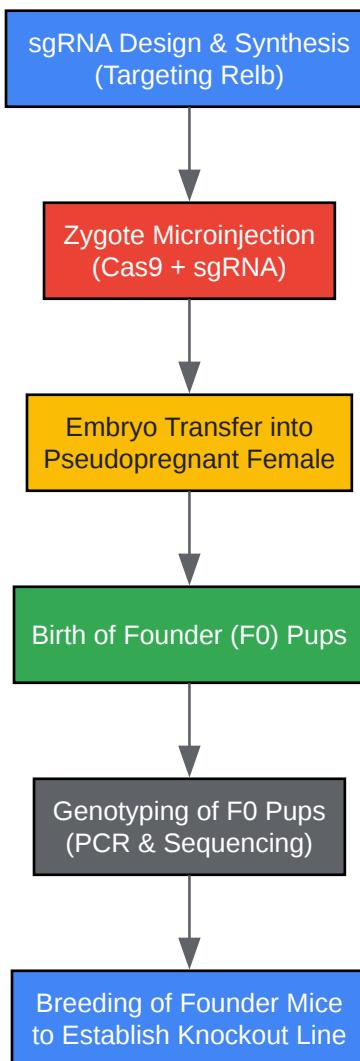
### Protocol 1: CRISPR-Cas9 Mediated Generation of RelB Knockout Mice

This protocol outlines the steps for generating RelB knockout mice using the CRISPR-Cas9 system, a rapid and efficient method for gene editing.

- Objective: To design and synthesize single guide RNAs (sgRNAs) that specifically target the mouse Relb gene for knockout.
- Procedure:
  - Identify the genomic sequence of the mouse Relb gene from a database such as the NCBI or Ensembl.

- Use an online sgRNA design tool (e.g., CHOPCHOP, Synthego Design Tool) to identify potential sgRNA sequences targeting an early exon of the Relb gene to ensure a frameshift mutation and subsequent gene knockout.
- Select 2-3 sgRNAs with high on-target scores and low off-target predictions.
  - Example sgRNA Target Sequence (targeting Exon 1 of mouse Relb): 5'-GTCGTCAGGATCTGCTTCGG-3' (PAM: AGG)
- Synthesize the selected sgRNAs and the Cas9 nuclease. Chemically modified synthetic sgRNAs are recommended for higher efficiency and reduced off-target effects.
- Objective: To deliver the CRISPR-Cas9 components into mouse zygotes.
- Materials:
  - Superovulated female mice (e.g., C57BL/6J)
  - Stud male mice
  - Cas9 nuclease
  - Synthesized sgRNAs
  - Microinjection buffer
  - M2 and KSOM media
- Procedure:
  - Harvest zygotes from superovulated female mice after mating.
  - Prepare the microinjection mix containing Cas9 protein and sgRNA(s) in microinjection buffer.
  - Microinject the CRISPR-Cas9 ribonucleoprotein (RNP) complex into the cytoplasm or pronucleus of the collected zygotes.

- Culture the microinjected zygotes in KSOM medium overnight to the 2-cell stage.
- Objective: To produce live mice from the microinjected embryos.
- Procedure:
  - Transfer the 2-cell stage embryos into the oviducts of pseudopregnant female mice.
  - Allow the surrogate mothers to carry the embryos to term.
  - The resulting pups are the founder (F0) generation.
- Objective: To identify founder mice carrying the desired mutation in the Relb gene.
- Procedure:
  - At 2-3 weeks of age, collect a small tail or ear biopsy from each F0 pup.
  - Extract genomic DNA from the biopsies.
  - Perform PCR amplification of the targeted region of the Relb gene using primers flanking the sgRNA target site.
  - Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for CRISPR-Cas9 mediated generation of RelB knockout mice.

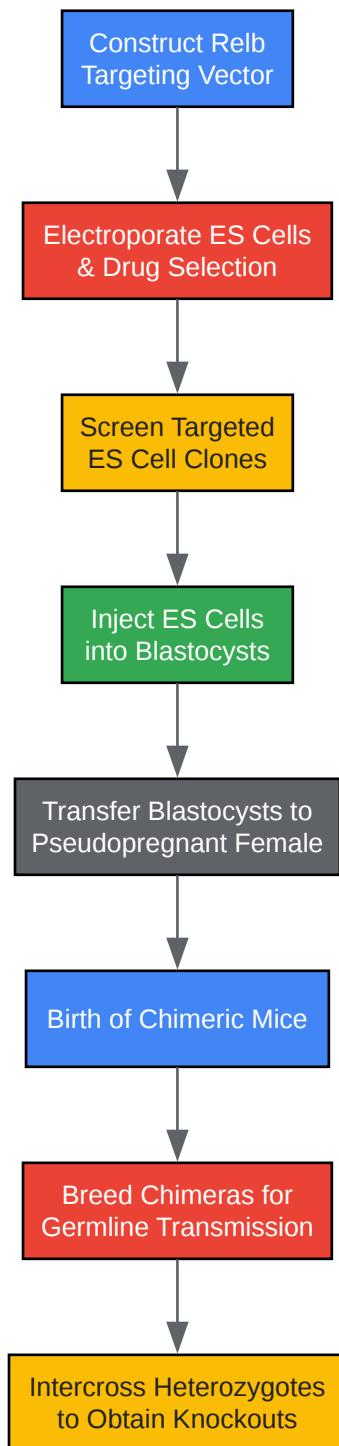
## Protocol 2: Generation of RelB Knockout Mice via Homologous Recombination in Embryonic Stem Cells

This protocol describes the traditional method of generating knockout mice by targeting the Relb gene in mouse embryonic stem (ES) cells.

- Objective: To construct a targeting vector that will replace a critical exon of the Relb gene with a selection cassette.
- Procedure:

- Isolate a genomic DNA clone containing the mouse Relb gene from a BAC library.
- Design a targeting vector with two homology arms (a 5' arm and a 3' arm) of several kilobases each, homologous to the regions flanking the exon(s) to be deleted (e.g., Exon 1).
- Insert a positive selection cassette (e.g., a neomycin resistance gene, neo) between the homology arms.
- Insert a negative selection cassette (e.g., a thymidine kinase gene, tk) outside of the homology arms.
- Objective: To introduce the targeting vector into ES cells and select for homologous recombination events.
- Procedure:
  - Culture mouse ES cells on a feeder layer of mouse embryonic fibroblasts (MEFs).
  - Linearize the targeting vector and introduce it into the ES cells via electroporation.
  - Culture the electroporated ES cells in the presence of G418 (for positive selection) and ganciclovir (for negative selection). Only cells that have undergone homologous recombination will survive this double selection.
- Objective: To identify and expand ES cell clones with the correct gene targeting event.
- Procedure:
  - Pick individual drug-resistant ES cell colonies and expand them.
  - Extract genomic DNA from each clone.
  - Screen the clones by PCR and Southern blot analysis to confirm the correct integration of the targeting vector at the Relb locus.
- Objective: To generate chimeric mice from the targeted ES cells.

- Procedure:
  - Inject the correctly targeted ES cells into blastocysts from a donor mouse strain (e.g., C57BL/6J).
  - Transfer the injected blastocysts into the uteri of pseudopregnant female mice.
  - The resulting pups will be chimeras, composed of cells from both the host blastocyst and the injected ES cells.
- Objective: To obtain heterozygous and homozygous RelB knockout mice.
- Procedure:
  - Breed the chimeric mice with wild-type mice.
  - Genotype the offspring to identify those that have inherited the targeted Relb allele from the ES cells (germline transmission).
  - Intercross the heterozygous (RelB<sup>+/−</sup>) offspring to generate homozygous (RelB<sup>−/−</sup>) knockout mice.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for generating RelB knockout mice via homologous recombination.

## Protocol 3: Genotyping of RelB Knockout Mice by PCR

This protocol describes a PCR-based method to distinguish between wild-type (++)<sup>1</sup>, heterozygous (+/-), and homozygous (-/-) RelB knockout mice.

- Objective: To determine the genotype of mice generated from the knockout strategies.
- Primer Design:
  - Forward Primer (WT & KO): Binds to a region upstream of the targeted exon.
  - Reverse Primer (WT): Binds within the deleted exon.
  - Reverse Primer (KO): Binds within the selection cassette (for homologous recombination) or a region that would be altered by the indel (for CRISPR).
- Example Primer Sequences:
  - RelB-Fwd: 5'-GTGGTGCCCGGGAAATAGGATTGCTG-3'[\[4\]](#)
  - RelB-WT-Rev: 5'-CCATTTGCTCTGGTCTGTCTG-3'[\[4\]](#)
  - RelB-KO-Rev (Neo Cassette): 5'-CATCGCGAATACATTAAGGAGAACGG-3'
- PCR Reaction Mix:

Component	Volume (µL)
<b>2x PCR Master Mix</b>	<b>10</b>
Forward Primer (10 µM)	1
WT Reverse Primer (10 µM)	1
KO Reverse Primer (10 µM)	1
Genomic DNA (20-50 ng)	2

| Nuclease-free Water | to 20 |

- PCR Cycling Conditions:

- Initial Denaturation: 95°C for 5 minutes
- 35 cycles of:
  - Denaturation: 95°C for 30 seconds
  - Annealing: 60°C for 30 seconds
  - Extension: 72°C for 1 minute
- Final Extension: 72°C for 5 minutes

- Expected Results on Agarose Gel:
  - Wild-type (+/+): A single band corresponding to the WT allele.
  - Heterozygous (+/-): Two bands, one for the WT allele and one for the KO allele.
  - Homozygous (-/-): A single band corresponding to the KO allele.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Biological characteristics of transcription factor RelB in different immune cell types: implications for the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiorgan inflammation and hematopoietic abnormalities in mice with a targeted disruption of RelB, a member of the NF-kappa B/Rel family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p50–NF-κB Complexes Partially Compensate for the Absence of RelB: Severely Increased Pathology in p50– /– relB– /–Double-knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RelB-deficient autoinflammatory pathology presents as interferonopathy, but in mice is IFN-independent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multifocal defects in immune responses in RelB-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RelB: an outlier in leukocyte biology - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Generating RelB Knockout Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1179003#generating-relb-knockout-mouse-models]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)